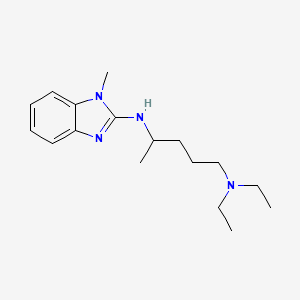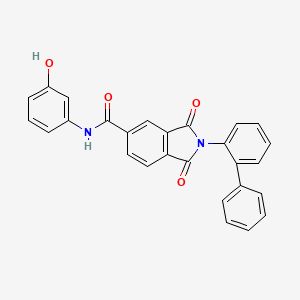
2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide
Vue d'ensemble
Description
2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide, also known as MMPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MMPI belongs to the class of molecules known as nicotinamide analogs, which have been found to exhibit anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide involves the inhibition of MMPs, which are responsible for the degradation of extracellular matrix components. MMPs play a crucial role in cancer progression, as they facilitate the invasion and metastasis of cancer cells. 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide inhibits the activity of MMPs by binding to their active sites, preventing them from breaking down extracellular matrix components. Additionally, 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been found to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been found to exhibit anti-cancer properties in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to inhibit tumor growth and metastasis, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has also been found to exhibit anti-inflammatory properties, which may contribute to its potential applications in other diseases, such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide in lab experiments is its specificity towards MMPs, which allows for targeted inhibition of these enzymes. Additionally, 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation of using 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide in lab experiments is its low solubility in aqueous solutions, which may affect its efficacy and bioavailability.
Orientations Futures
There are several future directions for 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide research. One direction is the development of more potent and selective MMP inhibitors based on the structure of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide. Another direction is the investigation of the potential applications of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide in other diseases, such as arthritis. Additionally, the combination of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide with other anti-cancer agents may enhance its anti-cancer properties and improve its efficacy. Finally, the development of more efficient synthesis methods for 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide may facilitate its use in clinical trials and ultimately, its commercialization as a cancer treatment.
Applications De Recherche Scientifique
2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit anti-cancer properties by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. MMPs play a crucial role in tumor invasion and metastasis, and their inhibition can prevent cancer progression. 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has also been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer properties.
Propriétés
IUPAC Name |
2-methoxy-N-(1-phenylpropan-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(10-13-6-4-3-5-7-13)18-16(19)14-8-9-17-15(11-14)20-2/h3-9,11-12H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJRRIJQLGVICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874660.png)
![7-(cyclopropylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3874663.png)


![4-({[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropyl]amino}methyl)phenol](/img/structure/B3874689.png)
![4-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]morpholine](/img/structure/B3874690.png)
![4-methoxyphenyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3874696.png)
![4-{[6-(4-morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]amino}benzoic acid](/img/structure/B3874704.png)


![2-(2-chloro-5-nitrobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3874746.png)
![3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3874751.png)
![2-(2,5-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3874760.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3874767.png)